Cas no 151151-29-0 (H-His-Lys-OH·HBr)

H-His-Lys-OH·HBr 化学的及び物理的性質
名前と識別子
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- L-Lysine, L-histidyl-,hydrobromide (1:1)
- H-His-Lys-OH
- H-His-Lys-OH · HBr
- HIS-LYS HYDROBROMIDE
- His-Lys-hydrobromide salt
- H-His-Lys-OH . HBr
- H-His-Lys-Oh Hbr
- D81941
- H-His-Lys-OH-HBr
- H-HIS-LYS-OHHBR
- 151151-29-0
- (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide
- H-His-Lys-OH.HBr
- L-Histidyl-L-lysine hydrobromide
- MFCD00237986
- BS-49327
- (S)-6-Amino-2-((S)-2-amino-3-(1H-imidazol-4-yl)Propanamido)hexanoic acid hydrobromide
- H-His-Lys-OH·HBr
-
- MDL: MFCD00237986
- インチ: InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H
- InChIKey: WSMPABBFCFUXFV-UHFFFAOYSA-N
- SMILES: Br.NCCCCC(NC(C(CC1=CN=CN1)N)=O)C(=O)O
計算された属性
- 精确分子量: 363.09060g/mol
- 同位素质量: 363.09060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 9
- 複雑さ: 326
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 147Ų
H-His-Lys-OH·HBr Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A488453-250mg |
L-Histidyl-L-lysine hydrobromide |
151151-29-0 | 97% | 250mg |
$252.0 | 2025-02-20 | |
Key Organics Ltd | BS-49327-1G |
H-His-Lys-OH.HBr |
151151-29-0 | >97% | 1g |
£560.00 | 2025-02-09 | |
abcr | AB476652-1 g |
H-His-Lys-OH HBr; . |
151151-29-0 | 1g |
€752.00 | 2023-07-18 | ||
abcr | AB476652-250mg |
H-His-Lys-OH HBr; . |
151151-29-0 | 250mg |
€300.40 | 2025-02-13 | ||
1PlusChem | 1P00ACZG-100mg |
H-HIS-LYS-OH HBR |
151151-29-0 | 97% | 100mg |
$89.00 | 2024-06-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SU713-50mg |
H-His-Lys-OH·HBr |
151151-29-0 | 97% | 50mg |
525.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SU713-200mg |
H-His-Lys-OH·HBr |
151151-29-0 | 97% | 200mg |
1315.0CNY | 2021-07-14 | |
TRC | H251725-500mg |
H-His-Lys-OH·HBr |
151151-29-0 | 500mg |
$ 1110.00 | 2022-06-04 | ||
Key Organics Ltd | BS-49327-100MG |
H-His-Lys-OH.HBr |
151151-29-0 | >97% | 100mg |
£163.48 | 2025-02-09 | |
eNovation Chemicals LLC | Y1253236-100mg |
H-HIS-LYS-OH HBR |
151151-29-0 | 97% | 100mg |
$145 | 2024-06-06 |
H-His-Lys-OH·HBr 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
H-His-Lys-OH·HBrに関する追加情報
Comprehensive Overview of H-His-Lys-OH·HBr (CAS No. 151151-29-0): Properties, Applications, and Research Insights
The dipeptide compound H-His-Lys-OH·HBr (CAS No. 151151-29-0) has garnered significant attention in biochemical and pharmaceutical research due to its unique structural and functional properties. This article delves into the molecular characteristics, synthesis methods, and potential applications of this compound, while addressing frequently searched queries such as "H-His-Lys-OH·HBr solubility" and "CAS 151151-29-0 uses." Its role in peptide-based drug development and biocompatibility studies aligns with current trends in precision medicine and biomaterial innovation.
Chemically, H-His-Lys-OH·HBr consists of L-histidine and L-lysine linked by a peptide bond, with a hydrobromide salt form enhancing its stability. The presence of imidazole (from histidine) and ε-amino (from lysine) groups enables pH-dependent reactivity, making it valuable for buffering systems and enzyme-mimetic studies. Researchers often explore "H-His-Lys-OH·HBr molecular weight" (approximately 351.2 g/mol) and "151151-29-0 purity analysis" for quality control in synthetic protocols.
In biomedical applications, this dipeptide is investigated for its potential in wound healing and antimicrobial peptides (AMPs), topics trending in PubMed and Google Scholar searches. Its cationic nature (due to lysine) may interact with microbial membranes, while histidine's metal-chelating ability supports oxidative stress modulation. Recent studies highlight its compatibility with "peptide hydrogels"—a hot topic in 3D bioprinting and regenerative medicine.
Synthetic routes to CAS 151151-29-0 typically involve solid-phase peptide synthesis (SPPS) or solution-phase methods, with "H-His-Lys-OH·HBr HPLC purification" being a critical step. Analytical techniques like mass spectrometry and NMR ensure structural verification, addressing common queries such as "how to characterize H-His-Lys-OH·HBr." The compound’s hygroscopic nature necessitates storage under anhydrous conditions, a practical consideration for laboratories.
From a commercial perspective, H-His-Lys-OH·HBr is supplied by specialized biochemical vendors, with pricing influenced by scale and purity (e.g., >95% vs. >98%). Users frequently search for "CAS 151151-29-0 suppliers" and "bulk dipeptide availability," reflecting demand in academic and industrial R&D. Its non-toxic profile (based on preliminary cytotoxicity assays) supports exploratory use in cosmetics and nutraceuticals, aligning with the "clean label" movement.
Future research directions may explore H-His-Lys-OH·HBr in drug delivery systems, leveraging its amphipathic properties for encapsulation. Cross-disciplinary interest in "bioactive peptides" and "sustainable biomaterials" positions this compound as a versatile candidate for next-generation therapeutics. Continuous optimization of synthesis protocols will further reduce costs, addressing scalability challenges noted in current literature.
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